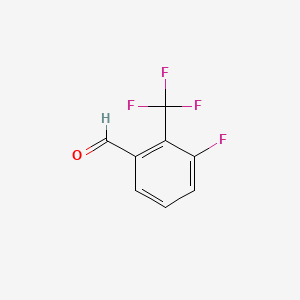

3-フルオロ-2-(トリフルオロメチル)ベンズアルデヒド

説明

3-Fluoro-2-(trifluoromethyl)benzaldehyde, also known as 3-fluoro-2-TFMB, is a fluorinated aldehyde compound that is used as a building block in organic synthesis. It is a versatile compound that can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. The compound is also used in a range of scientific research applications, including biochemical and physiological studies.

科学的研究の応用

医薬品用途

“3-フルオロ-2-(トリフルオロメチル)ベンズアルデヒド”に存在するトリフルオロメチル基は、多くのFDA承認薬に共通の特徴である . 医薬品分子へのフッ素またはフッ素含有官能基の導入は、医薬品の成長に大きな影響を与える可能性がある . 例えば、化合物(3S, 5S, 6R)-6-メチル-2-オキソ-5-フェニル-1-(2,2,2-トリフルオロエチル)ピペリジン-3-アミニウム 1 を4-メチルベンゾエート 1a とMTBEの存在下、0.6 N HCl(1.2当量)と反応させると、中間体(3S, 5S, 6R)-6-メチル-2-オキソ-5-フェニル-1-(2,2,2-トリフルオロエチル)ピペリジン-3-アミニウム 1bが得られる .

クルクミンアナログの合成

“3-フルオロ-2-(トリフルオロメチル)ベンズアルデヒド”は、モノカルボニルを含む3つのシリーズのクルクミンアナログの合成に使用されてきた . クルクミンアナログは、その抗炎症、抗酸化、抗癌特性について広く研究されている。

ジアリールエーテルの合成

“3-フルオロ-2-(トリフルオロメチル)ベンズアルデヒド”は、ジアリールエーテルの合成に用いることができる . ジアリールエーテルは、様々な天然物、医薬品、材料において重要な構造モチーフである。

2-(3,5-ジメトキシフェノキシ)-6-(トリフルオロメチル)ベンゾニトリルの合成

この化合物は、“3-フルオロ-2-(トリフルオロメチル)ベンズアルデヒド”を用いて合成することができる . この化合物は、新規医薬品の開発に潜在的に利用できる。

置換ベンゾ[b]チオフェン-2-カルボン酸エステルの合成

“3-フルオロ-2-(トリフルオロメチル)ベンズアルデヒド”は、置換ベンゾ[b]チオフェン-2-カルボン酸エステルの合成にも用いることができる . これらの化合物は、抗癌、抗炎症、抗菌特性など、幅広い生物活性で知られている。

材料科学用途

“3-フルオロ-2-(トリフルオロメチル)ベンズアルデヒド”を含む有機フッ素化学は、電子工学や触媒など、材料科学において数多くの用途を持つ .

作用機序

Target of Action

Similar compounds have been used in the synthesis of curcumin analogs , suggesting potential interactions with targets involved in inflammation and cancer pathways.

Mode of Action

It’s known that benzaldehyde derivatives can interact with various biological targets through different mechanisms, such as inhibiting enzyme activity or modulating protein function .

Biochemical Pathways

Given its use in the synthesis of curcumin analogs , it may influence pathways related to inflammation and cancer.

Result of Action

Compounds synthesized from similar benzaldehyde derivatives have shown anti-inflammatory and anti-cancer effects .

将来の方向性

生化学分析

Biochemical Properties

3-Fluoro-2-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of 3-Fluoro-2-(trifluoromethyl)benzaldehyde on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-Fluoro-2-(trifluoromethyl)benzaldehyde can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 3-Fluoro-2-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as proteins and nucleic acids. This compound can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, 3-Fluoro-2-(trifluoromethyl)benzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-2-(trifluoromethyl)benzaldehyde can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to 3-Fluoro-2-(trifluoromethyl)benzaldehyde can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 3-Fluoro-2-(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At high doses, 3-Fluoro-2-(trifluoromethyl)benzaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .

Metabolic Pathways

3-Fluoro-2-(trifluoromethyl)benzaldehyde is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, 3-Fluoro-2-(trifluoromethyl)benzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 3-Fluoro-2-(trifluoromethyl)benzaldehyde is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

特性

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQGKGKDRPRFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377717 | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924817-93-6 | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

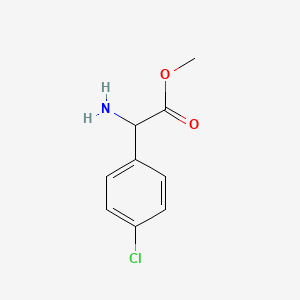

![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)

![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)